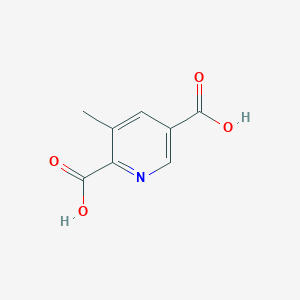
3-Methylpyridine-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpyridine-2,5-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a methyl group at the 3-position and carboxylic acid groups at the 2- and 5-positions. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridine-2,5-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 3-methylpyridine using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically takes place under reflux conditions, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods also focus on minimizing waste and reducing the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methyl group and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds. These products can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other valuable materials.
Scientific Research Applications
3-Methylpyridine-2,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as catalysts and ligands for metal-organic frameworks.
Mechanism of Action
The mechanism of action of 3-Methylpyridine-2,5-dicarboxylic acid involves its interactions with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications. Additionally, the compound’s functional groups can participate in various chemical reactions, leading to the formation of new compounds with distinct activities.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,5-dicarboxylic acid: Lacks the methyl group at the 3-position.
3-Methylpyridine-2,3-dicarboxylic acid: Has carboxylic acid groups at the 2- and 3-positions instead of the 2- and 5-positions.
Pyridine-3,5-dicarboxylic acid: Lacks the methyl group at the 3-position.
Uniqueness
3-Methylpyridine-2,5-dicarboxylic acid is unique due to the presence of both a methyl group and carboxylic acid groups at specific positions on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
3-methylpyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
JOMNLNYASZMDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)
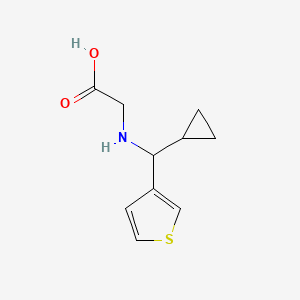
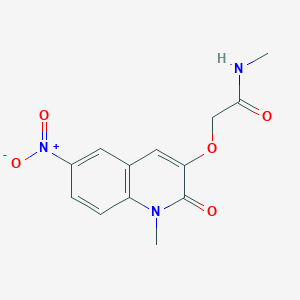
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)
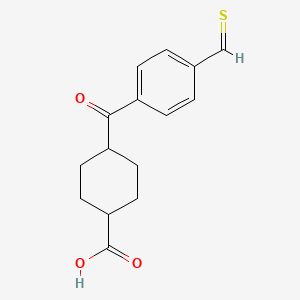

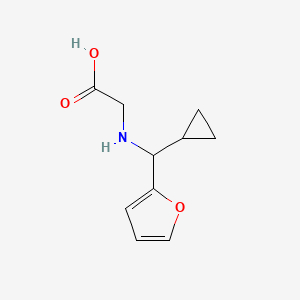
![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
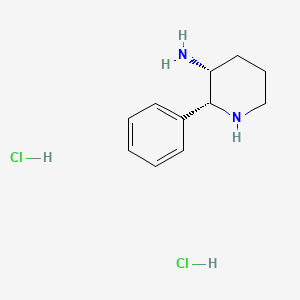
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)
